Acid-PEG6-C2-Boc

描述

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEKCKLYBRNNLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG6-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-C2-Boc, chemically known as N-Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure incorporates a Boc-protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid with a two-carbon (C2) alkyl chain. This unique combination of functionalities allows for the covalent attachment of this linker to a wide array of molecules, thereby modifying their pharmacokinetic and pharmacodynamic properties.

The hydrophilic nature of the PEG6 spacer enhances the solubility and stability of the conjugated molecules in aqueous environments, a critical attribute for many biological applications. Furthermore, the terminal carboxylic acid and the Boc-protected amine provide orthogonal handles for sequential conjugation reactions. The Boc protecting group can be readily removed under mild acidic conditions to reveal a primary amine, which can then be coupled to other molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or oily substance at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid | [1] |

| Synonyms | Boc-NH-PEG6-propionic acid, t-Boc-N-amido-PEG6-propionic acid | |

| CAS Number | 882847-13-4 | [1] |

| Molecular Formula | C₂₀H₃₉NO₁₀ | [1] |

| Molecular Weight | 453.52 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oily matter | |

| Purity | ≥95% (typically analyzed by HPLC) | |

| Solubility | Soluble in DMSO, DCM, DMF, and water | |

| Storage Conditions | -20°C or -5°C, protected from light and moisture |

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process. The first step involves the mono-Boc protection of a commercially available hexaethylene glycol diamine. The resulting intermediate, Boc-NH-PEG6-NH₂, is then reacted to introduce the propionic acid moiety.

Synthesis of Boc-NH-PEG6-NH₂ (Intermediate)

A common method for the selective mono-Boc protection of diamines involves the in-situ formation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Hexaethylene glycol diamine

-

Anhydrous Methanol

-

Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This generates HCl in situ, forming the mono-hydrochloride salt of the diamine.

-

Allow the reaction to stir at 0°C for 30 minutes.

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in anhydrous dichloromethane (DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-PEG6-NH₂.

Synthesis of this compound

The terminal primary amine of Boc-NH-PEG6-NH₂ can be reacted with succinic anhydride to introduce the propionic acid moiety.

Materials:

-

Boc-NH-PEG6-NH₂ (from step 3.1)

-

Succinic anhydride

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, to scavenge any acid formed)

Procedure:

-

Dissolve Boc-NH-PEG6-NH₂ (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.

-

Add succinic anhydride (1.1 equivalents) to the solution.

-

If desired, add a non-nucleophilic base like TEA or DIPEA (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by washing with a mild aqueous acid (e.g., 0.1 M HCl) to remove any unreacted amine and base.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel or by preparative reverse-phase HPLC to yield the final product, this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule by identifying the chemical shifts and integration of the protons corresponding to the Boc group, the PEG chain, and the propionic acid moiety.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

-

~1.44 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

~2.60 (t, 2H): Methylene protons adjacent to the carboxylic acid.

-

~3.25 (q, 2H): Methylene protons adjacent to the Boc-protected nitrogen.

-

~3.5-3.7 (m, 24H): Methylene protons of the hexaethylene glycol (PEG6) chain.

-

~5.0 (br s, 1H): NH proton of the carbamate.

-

~11.0 (br s, 1H): Carboxylic acid proton (this peak may be broad and its position can vary).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of this compound. A reverse-phase C18 column is commonly used with a gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid.

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry (MS)

Mass spectrometry, typically using electrospray ionization (ESI), is employed to confirm the molecular weight of the compound.

Expected Mass:

-

[M+H]⁺: 454.52

-

[M+Na]⁺: 476.50

Applications and Signaling Pathways

This compound is a versatile building block, primarily used as a linker in the synthesis of more complex molecules for biomedical applications.

PROTACs and Targeted Protein Degradation

A major application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the target-binding ligand and the E3 ligase ligand, with the PEG6 chain providing the necessary spacing and solubility.

Bioconjugation and Drug Delivery

The orthogonal reactive groups of this compound make it an ideal linker for conjugating various molecules. For instance, the carboxylic acid can be activated to react with primary amines on proteins or peptides. Following deprotection of the Boc group, the newly formed primary amine can be further functionalized. This allows for the creation of antibody-drug conjugates (ADCs), PEGylated drugs with improved pharmacokinetic profiles, and targeted imaging agents.

Conclusion

This compound is a valuable and versatile heterobifunctional linker that plays a crucial role in modern drug discovery and development. Its well-defined structure, characterized by a Boc-protected amine, a hydrophilic PEG6 spacer, and a terminal propionic acid, provides researchers with a powerful tool for the precise construction of complex biomolecules. The synthetic and analytical protocols outlined in this guide offer a framework for the successful implementation of this compound in various research and development endeavors, particularly in the promising field of targeted protein degradation and advanced drug delivery systems.

References

An In-depth Technical Guide to the Structure and Synthesis of Acid-PEG6-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG6-C2-Boc, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its structure, physicochemical properties, a representative synthesis protocol, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).

Structure and Physicochemical Properties

This compound, systematically named 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23-heptaoxa-5-azapentacosan-25-oic acid, is a versatile linker molecule. It features a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity and favorable pharmacokinetic properties to the conjugates it forms.[1] One terminus of the PEG chain is functionalized with a carboxylic acid, while the other end is an amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free amine for subsequent conjugation.[2][3] The "C2" designation in the name refers to the two-carbon (ethylene) spacer between the PEG chain and the carboxylic acid group.

Table 1: Physicochemical Properties of this compound (and its close analog BocNH-PEG6-acid)

| Property | Value | Reference |

| Systematic Name | 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23-heptaoxa-5-azapentacosan-25-oic acid | |

| Synonym | Boc-NH-PEG6-CH2COOH | |

| Molecular Formula | C₁₉H₃₇NO₁₀ | |

| Molecular Weight | 439.50 g/mol | |

| CAS Number | 391684-36-9 | |

| Appearance | Liquid | [4] |

| Storage Temperature | -20°C | [1] |

| Solubility | DMSO, Dichloromethane (DCM), DMF | [1] |

| Refractive Index (n/D) | 1.4657 |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the mono-Boc protection of a hexaethylene glycol diamine. The second step is the modification of the remaining free amine to introduce the C2-carboxylic acid moiety. The following is a representative experimental protocol.

2.1. Experimental Protocol: Synthesis of this compound

Part 1: Mono-Boc Protection of Hexaethylene Glycol Diamine

This procedure selectively protects one of the two primary amines of hexaethylene glycol diamine.

-

Materials:

-

Hexaethylene glycol diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of (Boc)₂O (0.95 equivalents to favor mono-protection) in anhydrous DCM to the stirred solution.

-

Add TEA (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure mono-Boc-protected hexaethylene glycol diamine (Boc-NH-PEG6-NH₂).

-

Part 2: Synthesis of this compound

This step involves the reaction of the free amine of the mono-protected PEG linker with succinic anhydride to introduce the C2-acid functionality.

-

Materials:

-

Boc-NH-PEG6-NH₂ (from Part 1)

-

Succinic anhydride

-

Dimethylformamide (DMF), anhydrous

-

Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve Boc-NH-PEG6-NH₂ (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add succinic anhydride (1.2 equivalents) to the solution.

-

Add DIPEA (1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

2.2. Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs.[4][5][6][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this compound typically involves two key steps after the linker synthesis:

-

Amide Bond Formation with an E3 Ligase Ligand: The carboxylic acid group of this compound is activated (e.g., using HATU or EDC) and reacted with an amine-containing ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or VHL ligands).

-

Boc Deprotection and Amide Bond Formation with a Target Protein Ligand: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the primary amine.[2] This amine is then coupled to the carboxylic acid of a "warhead" that binds to the target protein, forming the final PROTAC molecule.

3.1. Logical Flow for PROTAC Synthesis

Caption: Logical flow for the synthesis of a PROTAC using this compound.

References

- 1. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Strategic Role of PEGylated Linkers in PROTAC Efficacy: A Technical Guide on the Acid-PEG6-C2-Boc Moiety

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] While initially perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][]

This technical guide delves into the mechanism of action of a specific, yet representative, linker component: Acid-PEG6-C2-Boc. This moiety, featuring a six-unit polyethylene glycol (PEG) chain, exemplifies a widely used class of flexible linkers in PROTAC design. We will explore how this linker type modulates the physicochemical properties and biological activity of PROTACs, supported by quantitative data, detailed experimental protocols, and conceptual diagrams to guide rational drug design.

Core Mechanism of Action: The Linker's Pivotal Role

The fundamental action of a PROTAC is to orchestrate the formation of a productive ternary complex between the POI and an E3 ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2][] The linker, such as one derived from this compound, is not a passive tether but an active contributor to this process.[6]

Key Functions of the PEG Linker:

-

Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with a tendency towards poor solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly enhancing aqueous solubility and improving formulation and pharmacokinetic profiles.[7][]

-

Cell Permeability: The relationship between PEGylation and cell permeability is complex. While hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact, membrane-permeable structure.[7] However, the optimal number of PEG units must be determined empirically, as excessive PEGylation can reduce cellular uptake.[7]

-

Ternary Complex Geometry: The length and flexibility of the linker are paramount. A linker that is too short may cause steric clashes between the POI and E3 ligase, preventing complex formation.[6][9] Conversely, an excessively long linker might lead to an unstable or non-productive complex due to high conformational flexibility.[6][9] The PEG6 unit provides a specific length and spatial orientation that must be optimized for each POI-E3 ligase pair to achieve cooperative binding and efficient ubiquitination.[6]

Quantitative Analysis of PEG Linker Performance

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[10][11] The length of the PEG linker critically influences these parameters. The following tables summarize synthesized data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilize a JQ1-based ligand and recruit the von Hippel-Lindau (VHL) E3 ligase, to illustrate the structure-activity relationship.[9][10]

Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths

| Linker Composition | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

Data synthesized from representative studies.[10] Lower DC50 indicates higher potency; higher Dmax indicates greater efficacy.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

| Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 1.2 | 15 |

| PEG4 | 2.5 | 25 |

| PEG5 | 3.1 | 30 |

| PEG6 | 2.8 | 22 |

Data synthesized from representative studies.[10] Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).

The data indicate that for this specific BRD4-VHL system, a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and bioavailability.[10] This highlights the necessity of systematic linker length optimization in PROTAC design.

Experimental Protocols for PROTAC Evaluation

Evaluating the efficacy of a PROTAC requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the most direct method to measure PROTAC-induced protein degradation.[12]

-

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MV4-11 for BRD4) at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9][10]

-

Ternary Complex Formation Assays

Biophysical assays are used to confirm that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex.

-

Objective: To measure the binding affinity and cooperativity of the ternary complex.

-

Methodologies:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This high-throughput assay measures the proximity of the POI and E3 ligase.[][14] The POI and E3 ligase are labeled with a FRET donor-acceptor pair. Complex formation upon addition of the PROTAC brings the fluorophores into proximity, generating a FRET signal.

-

Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure binding events in real-time.[12] One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the binding of the second protein (POI) in the presence of the PROTAC is measured.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interactions. It is often used as a secondary assay to validate findings from higher-throughput methods.[12]

-

Cellular Viability and Proliferation Assays

These assays determine the downstream functional consequences of target protein degradation.

-

Objective: To measure the effect of PROTAC-induced degradation on cell growth and survival.

-

Methodology (e.g., CellTiter-Glo®):

-

Cell Seeding: Seed cells in a 96-well plate.

-

PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).

-

Lysis and Signal Detection: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Analysis: Measure luminescence and plot the results against PROTAC concentration to determine the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50).[9][15]

-

Impact on Signaling Pathways

By degrading a target protein, a PROTAC can modulate an entire signaling cascade. For example, a PROTAC targeting a key kinase like PI3K or mTOR can effectively shut down the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[2][15] This approach differs from traditional inhibitors, which only block the catalytic activity of the protein, leaving the protein scaffold intact to potentially perform other functions. Degradation removes the entire protein, offering a more complete and potentially more durable pathway inhibition.

Conclusion

The linker moiety, exemplified by structures like this compound, is a cornerstone of modern PROTAC design.[7] Far from being an inert spacer, its composition and length critically influence a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex for efficient protein degradation. The quantitative data and experimental protocols provided herein underscore the importance of a rational, structure-guided approach to linker optimization. As our understanding of the complex interplay between the linker, the POI, and the E3 ligase deepens, the ability to fine-tune these interactions will pave the way for a new generation of protein degraders with superior potency, selectivity, and therapeutic potential.

References

- 1. precisepeg.com [precisepeg.com]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 15. pubs.acs.org [pubs.acs.org]

The Strategic Role of Acid-PEG6-C2-Boc as a Heterobifunctional Crosslinker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a suitable crosslinker is paramount to the success of novel drug modalities. Acid-PEG6-C2-Boc has emerged as a critical heterobifunctional crosslinker, offering a unique combination of functionalities that enable the precise and efficient construction of complex biomolecules. This technical guide provides a comprehensive overview of the core attributes of this compound, its applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols, and a summary of its physicochemical properties.

Introduction: The Need for Precision in Bioconjugation

The development of targeted therapies, such as ADCs and PROTACs, relies on the ability to link distinct molecular entities with precision and stability. Heterobifunctional crosslinkers, possessing two different reactive groups, are instrumental in this process, allowing for the sequential and controlled conjugation of biomolecules. This compound, with its terminal carboxylic acid and Boc-protected amine, offers a versatile platform for researchers to assemble these complex architectures. The integrated polyethylene glycol (PEG) spacer further enhances the desirable properties of the final conjugate, such as increased solubility and improved pharmacokinetic profiles.

Physicochemical Properties of this compound

This compound, also known as Boc-NH-PEG6-CH2CH2COOH, is a well-defined chemical entity with properties that make it highly suitable for bioconjugation applications.

| Property | Value | Reference |

| Synonyms | Boc-NH-PEG6-CH2CH2COOH, 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23-heptaoxa-5-azapentacosan-25-oic acid | [1] |

| Molecular Formula | C₁₉H₃₇NO₁₀ | [1] |

| Molecular Weight | 439.50 g/mol | [1] |

| CAS Number | 391684-36-9 | [1] |

| Appearance | Liquid | [1] |

| Storage Temperature | -20°C | [1] |

Core Functionalities and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive moieties: a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected primary amine. This dual functionality allows for a two-step conjugation strategy, providing control over the synthetic process.

The Carboxylic Acid Moiety: Amide Bond Formation

The terminal carboxylic acid group can be activated to react with primary amines on a target molecule (e.g., lysine residues on an antibody or a synthetic ligand) to form a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The NHS ester intermediate enhances the efficiency of the reaction with the amine.

The Boc-Protected Amine: A Gateway for Secondary Conjugation

The primary amine is protected by a Boc group, which is stable under the conditions required for amide bond formation. This protecting group can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine. This newly exposed amine can then be used for a second conjugation reaction, for instance, with an activated carboxylic acid on another molecule.

Key Applications in Drug Development

The unique architecture of this compound makes it an ideal linker for the construction of sophisticated therapeutic agents.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be used to conjugate the linker to the antibody, and after deprotection, the amine can be reacted with an activated payload. The hydrophilic PEG spacer can help to mitigate aggregation issues that can arise from conjugating hydrophobic drugs to antibodies and can improve the overall pharmacokinetic properties of the ADC.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

The resulting amine-PEG6-C2-acid TFA salt can often be used in the next step without further purification.

Protocol 2: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol outlines the conjugation of the carboxylic acid moiety of the linker to a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a peptide or small molecule ligand)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer, pH 4.5-6.0 for activation, followed by PBS, pH 7.2-7.5 for conjugation)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in anhydrous DMF or the activation buffer.

-

Add NHS or Sulfo-NHS (1.1 - 1.5 equivalents) to the solution.

-

Add EDC (1.1 - 1.5 equivalents) to the solution and stir at room temperature for 15-60 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5).

-

Add the activated this compound solution to the amine-containing solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Purify the resulting conjugate using an appropriate chromatographic technique (e.g., size-exclusion or reverse-phase chromatography).

Visualization of Workflows and Pathways

General Workflow for PROTAC Synthesis

The following diagram illustrates a general synthetic workflow for a PROTAC using this compound.

Caption: General workflow for synthesizing a PROTAC using this compound.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action for a PROTAC molecule.

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Boc Deprotection Yield | >95% | This reaction is generally very efficient and clean. |

| EDC/NHS Amide Coupling Efficiency | 50-90% | Efficiency can be influenced by factors such as pH, buffer composition, steric hindrance of the reactants, and reaction time. |

| Overall PROTAC Synthesis Yield | 20-50% | Multi-step syntheses will have cumulative losses at each step. |

| Amide Bond Stability (Half-life in plasma) | Very High (> days) | The amide bond is generally stable under physiological conditions. |

It is crucial for researchers to empirically determine the optimal conditions and expected yields for their specific application.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation and drug development. Its well-defined structure, heterobifunctional nature, and the inclusion of a hydrophilic PEG spacer provide researchers with a robust platform for the synthesis of complex and potent therapeutic agents like ADCs and PROTACs. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful implementation of this compound in innovative research and development projects. As the demand for targeted therapies continues to grow, the strategic application of well-designed crosslinkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

The Hydrophilic PEG Linker in Acid-PEG6-C2-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophilic polyethylene glycol (PEG) linker within the Acid-PEG6-C2-Boc molecule. This heterobifunctional linker is of significant interest in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into the core attributes of the PEG linker, its impact on molecular properties, and provide detailed experimental protocols for its application.

Core Concepts: The Role of the Hydrophilic PEG Linker

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene glycol units. In the context of bioconjugation and drug delivery, PEG linkers serve as flexible spacers to connect two or more molecular entities. The defining characteristic of the PEG linker in this compound is its hydrophilicity, which imparts several crucial advantages to the resulting conjugate molecule.[1]

The hydrophilic nature of the PEG chain stems from the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules.[2] This interaction creates a hydration shell around the PEGylated molecule, leading to a range of beneficial physicochemical and pharmacological properties.[2]

Key Advantages of the Hydrophilic PEG6 Linker:

-

Enhanced Solubility: The primary and most significant advantage is the dramatic improvement in the aqueous solubility of hydrophobic molecules.[2] This is critical for the formulation and intravenous administration of many therapeutic agents.[2]

-

Improved Pharmacokinetics: The hydration shell increases the hydrodynamic size of the molecule, which can reduce renal clearance and extend its circulation half-life in the body.[2]

-

Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the host's immune system, thereby reducing its antigenicity and immunogenicity.[2]

-

Increased Stability: The protective hydration layer can shield the attached molecule from enzymatic degradation, enhancing its stability in biological environments.[2]

-

Controlled Spatial Separation: The six-unit PEG chain provides a defined and flexible spacer between the two terminal functional groups, which is crucial for optimizing the interaction of the conjugated moieties with their respective biological targets, such as in the formation of a stable ternary complex in PROTACs.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker featuring a carboxylic acid group at one end and a Boc-protected amine at the other, connected by a six-unit polyethylene glycol chain.

| Property | Value | Reference |

| Molecular Formula | C19H37NO10 | |

| Molecular Weight | 439.50 g/mol | |

| Appearance | Liquid | |

| Storage Temperature | -20°C |

Impact of PEG Linker Length on PROTAC Properties: A Comparative Overview

The length of the PEG linker is a critical parameter in the design of PROTACs, influencing their efficacy and drug-like properties. While specific quantitative data for this compound is not extensively available in the public domain, general trends can be summarized from studies on various PEG linkers.

| Property | Short PEG Linker (e.g., PEG2-PEG4) | Medium PEG Linker (e.g., PEG6) | Long PEG Linker (e.g., PEG8-PEG12) | Key Findings & References |

| Aqueous Solubility | Good | Excellent | Excellent | Solubility generally increases with the number of PEG units.[1] |

| Cell Permeability | Generally Higher | Moderate | Potentially Lower | There is a trade-off; longer PEG chains can increase molecular weight and polar surface area, potentially hindering passive diffusion.[1] |

| Ternary Complex Formation | May be too rigid for optimal orientation | Often provides a good balance of flexibility and length for productive complex formation. | Can provide high flexibility, but may also lead to an entropic penalty for complex formation.[1] | |

| "Hook Effect" | Can be more pronounced | May be less pronounced compared to very short or very long linkers. | Can be more pronounced due to increased flexibility and non-productive binary complex formation.[1] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of a PROTAC molecule. These are generalized procedures and may require optimization for specific target ligands.

Protocol 1: Amide Coupling of a Target Ligand to the Carboxylic Acid Terminus

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to an amine-containing ligand for a protein of interest (POI).

Materials:

-

This compound

-

Amine-functionalized POI ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere setup

-

Stir plate and stir bar

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.

-

Add the solution of the POI ligand to the activated this compound solution.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the POI-PEG6-C2-Boc intermediate.

Protocol 2: Boc Deprotection and Coupling of an E3 Ligase Ligand

This protocol describes the removal of the Boc protecting group from the POI-PEG6-C2-Boc intermediate and the subsequent coupling of a carboxylic acid-functionalized E3 ligase ligand.

Materials:

-

POI-PEG6-C2-Boc intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carboxylic acid-functionalized E3 ligase ligand

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere setup

-

Stir plate and stir bar

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

Step A: Boc Deprotection

-

Dissolve the POI-PEG6-C2-Boc intermediate (1.0 equivalent) in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting crude amine salt is typically used directly in the next step.

Step B: Amide Coupling

-

Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

-

Dissolve the crude amine salt from Step A (approximately 1.1 equivalents) in anhydrous DMF and add it to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Visualizations

The following diagrams illustrate the structure of this compound, a typical PROTAC synthesis workflow, and the mechanism of PROTAC-mediated protein degradation.

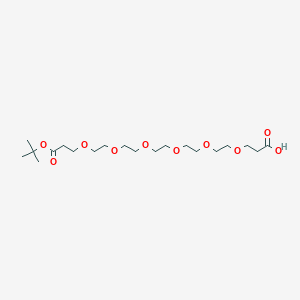

Caption: Molecular structure of this compound.

References

The Strategic Application of Acid-PEG6-C2-Boc in Targeted Protein Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This technical guide focuses on the application of a specific polyethylene glycol (PEG)-based linker, Acid-PEG6-C2-Boc, in the design and development of PROTACs.

The Role and Advantages of PEG Linkers in PROTAC Design

PEG linkers are a popular choice in PROTAC design due to their favorable properties. The this compound linker, characterized by a six-unit PEG chain, an acid terminus, and a Boc-protected amine, offers several advantages:

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, improving its overall pharmacokinetic profile and cell permeability.

-

Flexibility and Length: The length of the PEG linker is crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The six ethylene glycol units of this linker provide a significant degree of flexibility and a defined spatial separation between the two ligands.

-

Reduced Non-specific Binding: PEGylation can shield the PROTAC from non-specific interactions with other proteins and biological macromolecules, potentially reducing off-target effects.

-

Synthetic Tractability: The terminal functional groups—a carboxylic acid and a protected amine—allow for straightforward and versatile conjugation to various warheads and E3 ligase ligands using standard amide bond formation chemistries.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using the this compound linker typically involves a stepwise approach. The carboxylic acid and the Boc-protected amine provide orthogonal handles for sequential coupling reactions.

Table 1: Key Functional Groups of this compound and Their Roles in Synthesis

| Functional Group | Chemical Structure | Role in PROTAC Synthesis |

| Carboxylic Acid | -COOH | Can be activated to form an amide bond with an amine-containing E3 ligase ligand or warhead. |

| Boc-protected Amine | -NHBoc | The Boc (tert-butyloxycarbonyl) protecting group prevents the amine from reacting prematurely. It can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing warhead or E3 ligase ligand. |

Experimental Protocol: General Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for coupling a warhead (with a free amine) and an E3 ligase ligand (with a free amine) to the this compound linker.

Materials:

-

This compound

-

Warhead with a primary or secondary amine

-

E3 ligase ligand with a primary or secondary amine

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF or DCM as solvent

-

TFA for Boc deprotection

-

Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Procedure:

-

Coupling of the First Ligand (e.g., E3 Ligase Ligand):

-

Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

-

-

Coupling of the Second Ligand (Warhead):

-

Dissolve the deprotected intermediate (1.0 eq) and a carboxylic acid-containing warhead (1.1 eq) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Perform an aqueous workup as described in step 1.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

-

Evaluating the Biological Activity of PROTACs

Once synthesized, the biological activity of the PROTAC must be thoroughly characterized. This involves a series of in vitro assays to confirm target engagement, induction of protein degradation, and the mechanism of action.

Experimental Protocol: Western Blot for Target Protein Degradation

This is the most common method to directly measure the reduction of the target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

The synthesized PROTAC

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

Table 2: Representative Data from a Hypothetical PROTAC Degradation Experiment

| PROTAC Concentration (nM) | % Target Protein Remaining |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 20 |

| 1000 | 15 |

| 10000 | 25 (Hook Effect) |

This table illustrates the type of data obtained from a Western blot experiment, which would be used to calculate DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Workflow

Graphviz diagrams can be used to illustrate the key processes involved in targeted protein degradation.

Caption: The general mechanism of action for a PROTAC utilizing a linker like this compound.

Caption: A streamlined workflow for assessing target protein degradation using Western blotting.

Conclusion

The this compound linker represents a valuable tool in the medicinal chemist's arsenal for the construction of effective PROTAC degraders. Its PEG composition offers advantages in terms of solubility, permeability, and synthetic accessibility. While specific examples of its application are not yet widely reported, the general principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate this and similar linkers into their PROTAC design strategies. The continued exploration and optimization of linkers are paramount to unlocking the full therapeutic potential of targeted protein degradation.

The Strategic Integration of Acid-PEG6-C2-Boc Linkers in Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Acid-PEG6-C2-Boc linker in the development of next-generation antibody-drug conjugates (ADCs). By dissecting its structural components and functional advantages, we provide a comprehensive resource for researchers aiming to optimize ADC design, enhance therapeutic efficacy, and improve safety profiles. This guide details experimental protocols, presents key quantitative data, and visualizes complex biological and chemical processes to facilitate a deeper understanding of this pivotal technology.

Introduction to Heterobifunctional PEG Linkers in ADCs

Antibody-drug conjugates represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker molecule, which connects these two components, is a critical determinant of an ADC's success, influencing its stability, pharmacokinetics (PK), and the efficiency of drug release at the target site.[1][2]

Heterobifunctional linkers, such as this compound, offer a modular and controlled approach to ADC construction.[3] These linkers possess two distinct reactive moieties, allowing for the sequential and specific attachment of the antibody and the payload. This controlled methodology is crucial for producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), a key factor in ensuring predictable in vivo behavior and a favorable therapeutic window.[4][5]

The this compound linker incorporates three key functional elements:

-

A Carboxylic Acid Group: This provides a reactive handle for conjugation to the antibody, typically through the formation of a stable amide bond with lysine residues.

-

A Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC. It enhances aqueous solubility, reduces aggregation, and can shield the hydrophobic payload from the systemic circulation, leading to an improved pharmacokinetic profile and reduced immunogenicity.[5][6][7]

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This amine, once deprotected, serves as the attachment point for the cytotoxic payload. The acid-labile nature of the Boc group allows for its removal under specific conditions that do not compromise the integrity of the antibody or the payload.[8]

Quantitative Data on PEGylated ADCs

The inclusion of PEG linkers in ADC design has a demonstrable impact on their physicochemical and pharmacological properties. While specific data for the this compound linker is proprietary and varies with the specific antibody and payload, the following tables summarize representative quantitative data for ADCs developed with similar PEGylated linkers.

Table 1: Impact of PEGylation on ADC Pharmacokinetics

| Parameter | Non-PEGylated ADC | PEGylated ADC (PEG8) |

| Clearance Rate (mL/hr/kg) | High | Low |

| Plasma Half-life (t½) | Short | Long |

| Area Under the Curve (AUC) | Low | High |

Data compiled from studies on PEGylated ADCs. The inclusion of a PEG8 or longer chain has been shown to significantly decrease clearance rates and improve overall exposure.[9]

Table 2: Representative In Vitro Cytotoxicity of a PEGylated ADC

| Cell Line | Antigen Expression | IC50 (ng/mL) |

| SK-BR-3 (Breast Cancer) | High HER2 | 15 |

| BT-474 (Breast Cancer) | High HER2 | 25 |

| MDA-MB-231 (Breast Cancer) | Low HER2 | >1000 |

This table illustrates the target-specific cytotoxicity of a hypothetical HER2-targeted ADC with a PEG linker. The IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.[10][11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of ADCs. The following sections provide methodologies for key experiments involving the use of an this compound linker.

Two-Step Antibody-Payload Conjugation

This protocol outlines the sequential conjugation of a cytotoxic payload to an antibody using the this compound linker.

Workflow for Two-Step ADC Conjugation

References

- 1. A minimal physiologically based pharmacokinetic model that predicts anti-PEG IgG-mediated clearance of PEGylated drugs in human and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. labinsights.nl [labinsights.nl]

- 6. researchgate.net [researchgate.net]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the precise and controlled assembly of complex biomolecules is paramount. The tert-butyloxycarbonyl (Boc) protecting group, in conjunction with various linkers, serves as a cornerstone technology, enabling the sequential and site-specific synthesis of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and PEGylated therapeutics.[1] This technical guide provides an in-depth exploration of Boc-protected linkers, detailing their core principles, experimental protocols, and strategic applications.

Core Principles of Boc Protection in Bioconjugation

The primary role of the Boc group is to temporarily mask the reactivity of primary and secondary amines within a linker molecule.[1] This protection is crucial for directing chemical modifications to other functional groups on the linker or the biomolecule it will be attached to. The Boc group's widespread use stems from its unique chemical properties: it is stable under a wide array of synthetic conditions, including basic and nucleophilic environments, yet can be readily and cleanly removed under mild acidic conditions.[1][2] This acid-labile nature is the key to its utility, allowing for the selective deprotection of the amine for subsequent conjugation steps.[2][3]

The mechanism of Boc protection typically involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base, to form a stable carbamate.[2][4] The deprotection is achieved by treatment with an acid, such as trifluoroacetic acid (TFA), which protonates the carbamate and leads to its fragmentation into the free amine, carbon dioxide, and isobutene.[2][5][6]

Heterobifunctional linkers featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other are particularly valuable in multi-step bioconjugation strategies.[1] This architecture allows for a controlled, stepwise assembly of complex molecular structures, preventing undesirable side reactions and ensuring the purity of the final bioconjugate.[1]

Strategic Advantages of Boc-Protected Linkers

The use of Boc-protected linkers offers several strategic advantages in the design and synthesis of bioconjugates:

-

Orthogonal Protection: The acid-lability of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group.[2] This orthogonality is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups need to be selectively removed without affecting others.[2][]

-

Controlled Sequential Conjugation: Boc protection enables a highly controlled sequence of conjugation events. For instance, the non-Boc-protected end of a heterobifunctional linker can be reacted with a biomolecule first. Subsequently, the Boc group is removed to expose the amine for reaction with a second molecule, such as a payload or a detection label.

-

Enhanced Solubility and Pharmacokinetics: The incorporation of polyethylene glycol (PEG) spacers within Boc-protected linkers can significantly enhance the solubility and improve the pharmacokinetic profile of the resulting bioconjugate.[8] PEGylation can shield the bioconjugate from enzymatic degradation and reduce immunogenicity.[8]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

| Parameter | Condition | Notes |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Typically 1.1-1.5 equivalents relative to the amine.[1] |

| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Typically 2-3 equivalents relative to the amine.[1] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |

| Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 3-12 hours | Progress is monitored by TLC or LC-MS.[1] |

| Typical Yield | >90% | Yields can vary depending on the specific substrate. |

Table 2: Representative Reaction Conditions for Boc Deprotection of PEG Linkers

| Parameter | Condition | Notes |

| Reagent | Trifluoroacetic acid (TFA) | Typically 20-50% (v/v) in a suitable solvent.[9][10] |

| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended.[10] |

| Scavengers | Triisopropylsilane (TIS) | Optional, used to quench the tert-butyl cation and prevent side reactions (2.5-5% v/v).[9] |

| Temperature | 0°C to Room Temperature (20-25°C) | The reaction is often initiated at 0°C and then allowed to warm.[9][10] |

| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS.[10] |

| Typical Yield | Quantitative | The deprotected amine is often obtained as a TFA salt.[9] |

Table 3: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Cleavage Condition | Mild to strong acid (e.g., TFA)[2][] | Base (e.g., piperidine)[] |

| Stability | Stable to bases and nucleophiles.[2] | Stable to acids. |

| Byproducts of Cleavage | Isobutene and CO₂[5] | Dibenzofulvene and piperidine adduct |

| Primary Application | Solid-phase peptide synthesis (historically), solution-phase synthesis, protection of various amines.[] | Solid-phase peptide synthesis (currently the most common for the α-amino group). |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M HCl

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

-

Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[9]

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[9]

-

Cool the solution to 0°C in an ice bath.[9]

-

Add TFA to the desired final concentration (e.g., 20-50% v/v).[9]

-

If necessary, add scavengers such as TIS (2.5-5% v/v).[9]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]

-

Co-evaporate with toluene (3x) to remove residual TFA.[9]

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]

Protocol 3: Two-Stage Conjugation using a Boc-Protected Amine-PEG-Carboxylic Acid Linker

This protocol describes the conjugation of a Boc-protected PEG linker to a target molecule containing a primary amine, followed by deprotection of the Boc group for subsequent modification.

Part 1: Activation of Boc-amino-PEG-acid to its NHS Ester [10]

This step should be performed immediately before conjugation.

Materials:

-

Boc-amino-PEG-acid

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Dissolve the Boc-amino-PEG-acid in anhydrous DMF or DCM.

-

Add NHS (or Sulfo-NHS) and EDC (typically 1.1-1.5 equivalents of each).

-

Stir the reaction for 15-30 minutes at room temperature. The activated Boc-amino-PEG-NHS ester is now ready for immediate use.[10]

Part 2: Conjugation to Target Molecule and Subsequent Boc Deprotection

Procedure:

-

Dissolve the target molecule (e.g., a protein or peptide) in a suitable reaction buffer (e.g., PBS pH 7.4).

-

Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG-NHS ester solution to the target molecule solution.[10] The volume of the organic solvent should not exceed 10% of the total reaction volume.[10]

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[10]

-

Purify the Boc-protected conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted PEG linker.

-

Perform Boc deprotection on the purified conjugate following Protocol 2.

-

Purify the final deprotected conjugate to remove TFA and other reagents.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows and the logical framework for using Boc-protected linkers.

Caption: Experimental workflow for Boc protection of an amino-PEG linker.

Caption: Experimental workflow for the deprotection of a Boc-protected linker.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. genscript.com [genscript.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to PEG Linkers in Drug Discovery

Executive Summary: The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of biologics, small molecules, and nanoparticles. PEG linkers, acting as flexible, hydrophilic spacers, can significantly improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity and susceptibility to enzymatic degradation.[1][2] This guide provides a comprehensive technical overview of PEG linkers, covering their fundamental properties, diverse architectures, and conjugation chemistries. It presents quantitative data on their impact, detailed experimental protocols for their application and characterization, and visual diagrams of relevant biological pathways and development workflows to serve as a critical resource for researchers and professionals in drug discovery.

Introduction to PEGylation in Drug Discovery

Polyethylene Glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer composed of repeating ethylene oxide units.[3] The process of covalently linking these PEG chains to a therapeutic agent is called PEGylation. First introduced in the 1970s, this technique has matured into a dominant strategy for optimizing drug profiles, leading to numerous FDA-approved PEGylated therapeutics for treating a range of diseases, from hepatitis C to cancer and rheumatoid arthritis.[2][3]

The core principle behind PEGylation is the creation of a hydrophilic shield around the drug molecule.[4] This "stealth" effect masks the drug from the host's immune system and reduces recognition by proteolytic enzymes.[3][5] Furthermore, the increased hydrodynamic volume of the PEG-drug conjugate significantly reduces its renal clearance rate, thereby prolonging its circulation time in the bloodstream.[6][7]

Properties and Advantages of PEG Linkers

The utility of PEG linkers in drug discovery stems from a unique combination of physicochemical properties that translate into tangible clinical benefits.[8]

Core Properties:

-

Hydrophilicity: The repeating ether oxygens in the PEG backbone form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments.[3] This property is invaluable for formulating hydrophobic drugs.[5]

-

Biocompatibility: PEG is non-toxic and approved by regulatory bodies like the FDA for use in a wide range of biomedical applications.[3]

-

Low Immunogenicity: PEG is generally considered to be non-immunogenic, meaning it elicits a minimal immune response.[3][8] However, the emergence of pre-existing and treatment-induced anti-PEG antibodies is a growing consideration that can lead to accelerated blood clearance (ABC) of PEGylated drugs.[5][9][10]

-

Flexibility: The PEG chain is highly flexible, providing conformational freedom that can help maintain the biological activity of the conjugated molecule by minimizing steric hindrance at the binding site.[3]

Key Advantages in Drug Development:

-

Prolonged Plasma Half-Life: By increasing the molecule's size, PEGylation slows its filtration by the kidneys, leading to a dramatically extended circulation time and allowing for less frequent dosing.[6][7]

-

Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on therapeutic proteins, lowering the risk of an immune response and the formation of neutralizing antibodies.[1][4]

-

Enhanced Stability: The protective PEG cloud shields the drug from enzymatic degradation, improving its stability both in vivo and on the shelf.[1][8]

-

Improved Solubility: PEGylation is a highly effective method for increasing the aqueous solubility of hydrophobic small molecules and peptides, aiding in their formulation and delivery.[1][5]

Types of PEG Linkers and Conjugation Chemistries

PEG linkers are available in various architectures and with a wide array of reactive functional groups to suit different molecules and therapeutic goals.

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene oxide units with functional groups at one or both ends.[11] They are widely used for protein and peptide modification.

-

Branched PEG Linkers: These structures feature multiple PEG chains radiating from a central core. Branched PEGs offer a more profound shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[8][11]

-

Multi-Arm PEG Linkers: These have three or more PEG chains extending from a central core, enabling the creation of complex assemblies like hydrogels or the attachment of multiple drug molecules.[1]

-

Cleavable PEG Linkers: These linkers incorporate a labile bond (e.g., disulfide, ester, hydrazone) that can be broken under specific physiological conditions, such as the low pH of a tumor microenvironment or the presence of specific enzymes. This allows for the controlled release of the parent drug at the target site.[11]

Common Conjugation Chemistries: The choice of conjugation chemistry depends on the available functional groups on the target molecule (e.g., amines on lysine residues, thiols on cysteine residues).

-